
(3,5-二甲基-吡唑-1-基)-乙酸
描述
(3,5-Dimethyl-pyrazol-1-yl)-acetic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two methyl groups at positions 3 and 5 of the pyrazole ring, and an acetic acid moiety attached to the nitrogen atom at position 1. The unique structure of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid makes it an interesting subject for various chemical and biological studies.
科学研究应用
(3,5-Dimethyl-pyrazol-1-yl)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Biology: Investigated for its potential as a corrosion inhibitor in biological systems.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Employed in the synthesis of advanced materials and polymers with unique properties.
安全和危害
作用机制
Target of Action
The primary target of 2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)Acetic Acid is the SK2 ion channel complex . This complex is a key target in developing therapies where neuronal firing rates are dysfunctional, such as in epilepsy, Parkinson’s, and amyotrophic lateral sclerosis (ALS) .
Mode of Action
The compound interacts with its target through an allosteric modulation . It binds to a pocket situated at the intracellular interface of SK2 and calmodulin . This binding site can accommodate ligands of distinct structures, such as riluzole and CyPPA analogs . The interaction with the binding site induces comparable rearrangements, suggesting a shared transduction pathway .
Biochemical Pathways
It is known that sk ion channels define neuronal firing rates by conducting the after-hyperpolarization current . Therefore, the modulation of these channels by the compound could potentially affect neuronal firing rates and related biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid typically involves the alkylation of pyrazole derivatives. One common method is the reaction of 3,5-dimethylpyrazole with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality (3,5-Dimethyl-pyrazol-1-yl)-acetic acid suitable for various applications.
化学反应分析
Types of Reactions
(3,5-Dimethyl-pyrazol-1-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of a radical initiator.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated pyrazole derivatives.
相似化合物的比较
Similar Compounds
(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of acetic acid.
(3,5-Dimethyl-1H-pyrazol-1-yl)methylbenzene: Contains a methylbenzene group instead of acetic acid.
Uniqueness
(3,5-Dimethyl-pyrazol-1-yl)-acetic acid is unique due to its specific substitution pattern and the presence of an acetic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-3-6(2)9(8-5)4-7(10)11/h3H,4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSWEDYPQJOEPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341409 | |
| Record name | (3,5-Dimethyl-pyrazol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16034-49-4 | |
| Record name | 3,5-Dimethyl-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16034-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethyl-pyrazol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the copper complexes of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid exert their antitumor effects?
A1: The research suggests that copper complexes with (3,5-Dimethyl-pyrazol-1-yl)-acetic acid derivatives exhibit their antitumor activity through multiple mechanisms. These include:
- Intracellular targeting of Protein Disulfide Isomerase (PDI): [, ] Disrupting PDI function can lead to endoplasmic reticulum stress and ultimately contribute to cancer cell death.
- Induction of ER stress: [] The accumulation of misfolded proteins within the endoplasmic reticulum triggers a stress response that can be lethal to cancer cells.
- Triggering paraptosis: [] This non-apoptotic cell death pathway is characterized by cytoplasmic vacuolization and lacks typical apoptotic features.
Q2: What makes silver complexes of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid particularly interesting for Small Cell Lung Cancer (SCLC) treatment?
A: Silver complexes incorporating (3,5-Dimethyl-pyrazol-1-yl)-acetic acid derivatives demonstrate promising antitumor activity, particularly against SCLC, a highly aggressive and treatment-resistant cancer. [] This selectivity is attributed to their ability to:
- Effectively target Thioredoxin Reductase (TrxR): [] TrxR plays a crucial role in maintaining cellular redox balance, and its inhibition disrupts this balance, leading to oxidative stress and ultimately apoptosis in cancer cells.
- Demonstrate efficacy in both 2D and 3D cancer cell models: [] This indicates their potential effectiveness against both individual cancer cells and tumor spheroids, which better mimic the complex tumor microenvironment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


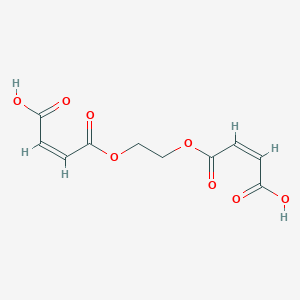



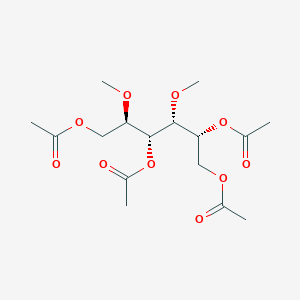
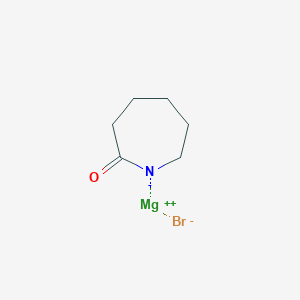
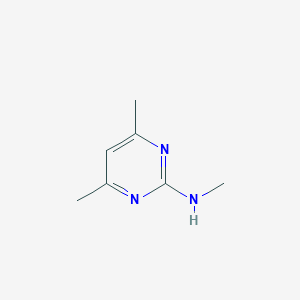
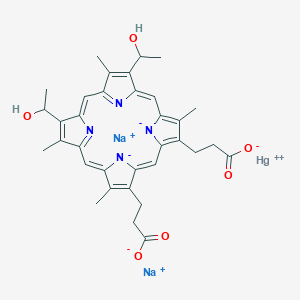
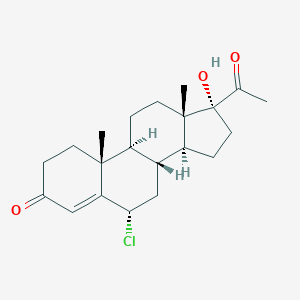
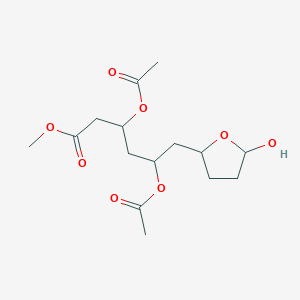

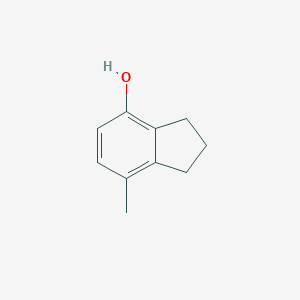

![3-Nitroimidazo[1,2-b]pyridazine](/img/structure/B98374.png)
